2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
“2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 89792-07-4 . It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” and its derivatives has been accomplished through various methods . For instance, one method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide .
Molecular Structure Analysis
The molecular structure of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” has been analyzed using techniques such as X-ray crystallography and IR spectrophotometry .
Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” have been studied, revealing its interactions with various enzymes and other compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” include its molecular weight, density, and melting point .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives have been synthesized using various techniques, including ultrasonic-assisted synthesis. These methods have been shown to yield high-quality compounds, essential for further biological evaluation and application (Vazirimehr et al., 2017).
Structural Characterization : Detailed structural analysis, including FT-IR, 1H NMR, 13C NMR, and 2D nuclear Overhauser effect spectroscopy, is crucial in confirming the chemical structure of synthesized 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine compounds, aiding in their identification and differentiation (Vazirimehr et al., 2017).
Biological and Pharmacological Applications
Antibacterial Activity : Some derivatives of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial therapies (Vazirimehr et al., 2017).
Antitumor and Antiviral Agents : Derivatives of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine have been explored as potent cytostatic or cytotoxic agents against various cancer cells, and as inhibitors of enzymes like dihydrofolate reductase. This highlights their potential in developing novel antitumor and antiviral therapies (Perlíková & Hocek, 2017).
Biophysical Research Applications
RNA Research : 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been used as fluorescent probes in RNA research, aiding in the study of RNA structure, dynamics, and function (Tinsley & Walter, 2006).
Oligonucleotide Studies : These compounds have also been utilized in the study of oligonucleotides, particularly in understanding the recognition of DNA triple helices and providing insights into nucleic acid chemistry and biology (Ranasinghe et al., 2005).
Chemical Process Development
- Large-Scale Synthesis : Research has been conducted on the large-scale synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, demonstrating potential for economical and ecological production processes, which is crucial for pharmaceutical manufacturing (Fischer & Misun, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-9-4-6-2-3-8-7(6)10-5/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQNXZAQYYNQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=CNC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470227 | |
Record name | 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
89792-07-4 | |
Record name | 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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